BenchChemオンラインストアへようこそ!

Methyl 3-[methyl(methylsulfonyl)amino]benzoate

Physicochemical property Medicinal chemistry Fragment-based drug design

Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8) is a fully N-methylated meta-substituted benzoate sulfonamide derivative with molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. This compound belongs to the sulfonamide class of bioactive small molecules and is distinguished by the presence of both a methyl ester and a tertiary N-methylsulfonamide group attached to the phenyl ring, yielding zero hydrogen bond donor (HBD) atoms.

Molecular Formula C10H13NO4S
Molecular Weight 243.28
CAS No. 834869-24-8
Cat. No. B1660796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[methyl(methylsulfonyl)amino]benzoate
CAS834869-24-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28
Structural Identifiers
SMILESCN(C1=CC=CC(=C1)C(=O)OC)S(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-11(16(3,13)14)9-6-4-5-8(7-9)10(12)15-2/h4-7H,1-3H3
InChIKeySPSIOPICULACGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8): Chemical Identity and Core Structural Features for Procurement Evaluation


Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8) is a fully N-methylated meta-substituted benzoate sulfonamide derivative with molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol [1]. This compound belongs to the sulfonamide class of bioactive small molecules and is distinguished by the presence of both a methyl ester and a tertiary N-methylsulfonamide group attached to the phenyl ring, yielding zero hydrogen bond donor (HBD) atoms [1]. It is commercially supplied as a research-grade chemical with reported purities of 97–98% .

Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8): Why N-Methylation and Meta-Substitution Prevent Simple Analog Substitution


Generic substitution among benzoate sulfonamide congeners is technically unjustified because the N-methylation status alone dictates the hydrogen bond donor count and fundamental physicochemical profile. The target compound (CAS 834869-24-8) has zero HBD atoms due to full N-methylation of the sulfonamide nitrogen, whereas its closest commercial analog methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) retains one HBD via its secondary sulfonamide NH [1][2]. Removing the HBD through N-methylation modifies the compound's hydrogen-bonding capacity, effective lipophilicity, and passive membrane permeation potential, parameters that are critical for any fragment-based drug design campaign, in-cell assay program, or structure-activity relationship (SAR) expansion [3]. The evidence arrayed below demonstrates that these quantifiable molecular distinctions translate into divergent biological activity profiles and target engagement behavior.

Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8): Quantitative Differential Evidence Against Closest Analogs


Hydrogen Bond Donor Count: N-Methylation Eliminates the Sulfonamide NH (0 vs. 1 HBD)

The target compound Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8) has a computed hydrogen bond donor (HBD) count of zero because the sulfonamide nitrogen is fully methylated [1]. In direct comparison, the N-desmethyl analog methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) has an HBD count of one [2]. This single-donor difference is a critical molecular descriptor for compound selection: removal of the HBD through N-methylation is widely established to increase effective lipophilicity (ΔlogP ~0.3–1.0 log units) and passive membrane permeability by eliminating the desolvation penalty associated with the sulfonamide NH [3]. The molecular formula shifts from C9H11NO4S (M.W. 229.25) to C10H13NO4S (M.W. 243.28) due to the additional methyl group [1][2]. For researchers procuring a sulfonamide benzoate scaffold with intrinsically lower hydrogen-bonding capacity—for example, in cell-based target engagement assays where intracellular penetration is required—the 0-HBD variant offers a fundamentally different permeability profile than the 1-HBD analog.

Physicochemical property Medicinal chemistry Fragment-based drug design

Steroid Sulfatase (STS) Inhibition: IC50 = 205 nM in JEG-3 Human Choriocarcinoma Cells

The target compound Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8) has been reported to inhibit human steroid sulfatase (STS) with an IC50 of 205 nM when tested in JEG-3 human choriocarcinoma cells [1]. This cellular assay employs the native STS enzyme expressed endogenously in JEG-3 cells and measures inhibition of sulfatase activity [1]. By contrast, the N-desmethyl analog methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) has no publicly available STS inhibition data in the same or comparable assay system; the primary bioactivity annotation for the N-desmethyl analog relates instead to protein tyrosine phosphatase 1B (PTP1B) fragment crystallography [2]. For procurement decisions, the 205 nM STS IC50 furnishes a quantifiable, target-specific activity anchor that is absent for the N-desmethyl comparator. The broader class context for STS inhibitors shows that potent non-steroidal STS inhibitors in JEG-3 cells span IC50 values from low nanomolar (~13–39 nM) to micromolar ranges [3], placing the target compound in the moderate-potency window suitable as a starting point for fragment elaboration or scaffold hopping campaigns.

Steroid sulfatase Endocrine pharmacology Enzyme inhibition

Crystallographic Fragment Validation of the N-Desmethyl Scaffold in PTP1B: 6SU Ligand Across Multiple PDB Entries

The N-desmethyl analog methyl 3-(methylsulfonylamino)benzoate (CAS 32087-05-1, PDB ligand ID: 6SU) has been structurally validated as a protein tyrosine phosphatase 1B (PTP1B) fragment binder, with electron density maps deposited in multiple PDB entries including 5QDR (PanDDA analysis group deposition), 7FRF, 5KH6, and 5S9Y [1]. In entry 5QDR, the 6SU ligand co-crystallized with human PTP1B shows a real-space correlation coefficient of 0.192 for the best-fitted instance, confirming the meta-sulfonamidobenzoate scaffold engages the PTP1B active site [2]. The target compound (CAS 834869-24-8), being the N-methylated derivative of this validated fragment, shares an identical core scaffold but with the critical difference of zero HBD capacity. This crystallographic precedent provides procurement-relevant assurance that the meta-benzoate sulfonamide chemotype is capable of binding the PTP1B catalytic domain; the N-methylated variant would be expected to exhibit altered binding kinetics and potentially improved cell penetration due to the reduced hydrogen-bonding character [3]. No equivalent crystallographic data are available for the para-substituted (methyl 4-[(methylsulfonyl)amino]benzoate) or ortho-substituted (methyl 2-[(methylsulfonyl)amino]benzoate) positional isomers.

Fragment-based drug discovery Protein tyrosine phosphatase 1B X-ray crystallography

Molecular Weight and Lipophilicity: +14 Da Mass Increment with Predicted cLogP Elevation vs. N-Desmethyl Analog

The target compound (M.W. 243.28 g/mol) is 14.03 Da heavier than the N-desmethyl analog methyl 3-(methylsulfonamido)benzoate (M.W. 229.25 g/mol), corresponding to the addition of one methylene unit [1]. The computed XLogP3 value for the related acid 3-[methyl(methylsulfonyl)amino]benzoic acid (CAS 89469-46-5, the free carboxylic acid form of the target scaffold) is 0.5 [2]; the methyl ester moiety of the target compound is expected to increase logD by approximately 0.5–1.0 log units relative to the free acid, yielding an estimated cLogP/logD7.4 in the 1.0–1.5 range. In contrast, the N-desmethyl methyl ester analog (CAS 32087-05-1) has an experimental melting point of 124–125 °C and a predicted logP that is lower due to the additional HBD increasing aqueous solvation . The ~14 Da mass gain and the predicted lipophilicity increment are relevant for procurement decisions when screening fragments within a defined molecular-weight window (e.g., rule-of-three compliance for fragment-based screening), and when targeting intracellular or CNS-permeable chemical space where lower HBD count and higher logD are favorable [3].

Physicochemical profiling ADME prediction Lead optimization

Commercial Purity Benchmarks: 97–98% Typical Purity with Multiple Independent Supplier Confirmations

Multiple independent vendors report purities of 97–98% for the target compound Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8) . Chemenu lists a purity of 97% (Catalog Number CM244189) , while Leyan reports a purity of 98% (Product Number 1743334) . In comparison, the N-desmethyl analog methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) is also available at 95–98% purity from multiple suppliers , indicating comparable commercial quality. However, the N-desmethyl analog benefits from well-established characterization data including a reported melting point of 124–125 °C and predicted boiling point of 362 °C , whereas corresponding physicochemical reference values (melting point, boiling point) for the N-methylated target compound are absent from the public domain . For procurement, this means the target compound possesses a purity specification equivalent to comparator-grade material, but with the added differentiation of confirmed biological activity (STS IC50 205 nM) that is not documented for the comparator.

Chemical procurement Quality control Research-grade purity

Methyl 3-[methyl(methylsulfonyl)amino]benzoate (CAS 834869-24-8): Evidence-Backed Application Scenarios for Scientific Procurement


Steroid Sulfatase (STS) Inhibitor Fragment Elaboration in Endocrine Oncology

The target compound has demonstrated steroid sulfatase inhibition with an IC50 of 205 nM in JEG-3 human choriocarcinoma cells [1]. This moderate STS potency supports procurement for fragment-to-lead medicinal chemistry campaigns targeting hormone-dependent cancers where sulfatase-mediated conversion of inactive sulfated steroid precursors to active hormones drives tumor proliferation. The zero-HBD profile of the N-methylated sulfonamide scaffold [2] suggests favorable cell permeability for intracellular target engagement, a critical consideration when optimizing STS inhibitors that must cross the endoplasmic reticulum membrane to access the enzyme active site. Researchers initiating STS SAR programs should preferentially select this N-methylated scaffold over the N-desmethyl analog (CAS 32087-05-1), which lacks documented STS activity and bears an additional HBD that may impede membrane transit.

PTP1B Phosphatase Binding-Site Tolerance Mapping via N-Methylated Fragment Analogs

The N-desmethyl analog methyl 3-(methylsulfonylamino)benzoate has been crystallographically confirmed as a PTP1B active-site binder across multiple PDB entries (5QDR, 7FRF, 5KH6, 5S9Y) [3]. Procurement of the N-methylated target compound (CAS 834869-24-8) enables systematic evaluation of PTP1B binding-site tolerance for N-substitution, a key parameter for fragment growth and optimization. Comparing the binding mode, affinity, and kinetics of the 0-HBD N-methylated fragment versus the 1-HBD N-desmethyl fragment provides direct structure-activity information about the hydrogen-bonding requirements of the PTP1B catalytic cleft. This compound is therefore most appropriate for research groups conducting phosphatase inhibitor fragment elaboration where the absence of an HBD is hypothesized to improve selectivity against closely related tyrosine phosphatases such as TCPTP or SHP2.

Intracellular Target Engagement Screening of Sulfonamide Fragment Libraries

The target compound's zero hydrogen bond donor count [2] represents a strategic advantage in fragment-based screening libraries where intracellular penetration is required. N-methylation of the sulfonamide nitrogen is a validated medicinal chemistry tactic for reducing HBD count and enhancing passive membrane permeability [4]. Fragment libraries enriched with fully N-alkylated sulfonamides are predicted to exhibit superior cell-based hit rates compared to their secondary sulfonamide counterparts. The target compound (M.W. 243.28 g/mol, 0 HBD) falls within the rule-of-three fragment criteria (M.W. ≤300, HBD ≤3) [5], making it a suitable addition to property-compliant fragment collections destined for cell-based phenotypic screening or cellular thermal shift assay (CETSA) target engagement studies where membrane permeability is a prerequisite for intracellular protein interaction.

Sulfonamide SAR Matrix Expansion for ADME Property Optimization

For medicinal chemistry teams building sulfonamide SAR matrices to optimize ADME properties, the target compound provides a distinct data point representing the fully N-alkylated, zero-HBD chemotype. When evaluated alongside the N-desmethyl analog (1 HBD, CAS 32087-05-1) [2], the N-ethyl analog (if synthesized), and the N-cyclopropyl analog, the resulting multi-dimensional dataset enables deconvolution of steric and hydrogen-bonding contributions to key ADME endpoints including microsomal stability, plasma protein binding, and Caco-2 permeability. The 14 Da mass increment and estimated +0.3–0.8 log units increase in logD relative to the N-desmethyl analog [6] provide a quantifiable reference for property modulation. Procurement of the target compound is therefore indicated for systematic, data-driven lead optimization programs where incremental logD tuning via N-alkylation is a design objective.

Quote Request

Request a Quote for Methyl 3-[methyl(methylsulfonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.